cis-Hexahydro-cyclopenta[c]pyrrol-4-one: Stereochemical Purity as a Procurement Decision Criterion
The target compound is defined by its cis-stereochemistry at the 3a and 6a positions of the fused bicyclic ring system, corresponding to the (3aS,6aR) absolute configuration. This stereochemical identity is specified in all supplier documentation, including the SMILES notation 'C1CC(=O)[C@H]2[C@@H]1CNC2' . In contrast, the racemic mixture or trans-isomer would lack these defined stereocenters. While direct quantitative bioactivity data for the unsubstituted parent compound (130658-11-6) itself is absent from the open literature, its utility as a chiral scaffold is predicated on this stereochemical integrity. Related octahydrocyclopenta[c]pyrrole derivatives with defined cis-stereochemistry have demonstrated potent triple reuptake inhibition (e.g., compound 26a: SERT IC50 = 53 nM, NET IC50 = 150 nM, DAT IC50 = 140 nM) [1].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | cis-(3aS,6aR) absolute configuration |
| Comparator Or Baseline | trans-isomer or racemic mixture (undefined stereochemistry) |
| Quantified Difference | Qualitative: presence vs. absence of defined stereocenters |
| Conditions | Structural analysis via SMILES/InChI notation |
Why This Matters
Procurement of a compound with undefined stereochemistry introduces a confounding variable that cannot be controlled for in downstream biological assays or synthetic derivatization, potentially leading to irreproducible results.
- [1] Shao, L., Hewitt, M. C., Malcolm, S. C., et al. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry, 54(15), 5283–5295. View Source
